molecular formula C14H14N2O2 B11869795 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one CAS No. 6699-44-1

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one

Cat. No.: B11869795
CAS No.: 6699-44-1
M. Wt: 242.27 g/mol
InChI Key: QNHSOUYJNQXMTE-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) is an organic compound with the molecular formula C14H14N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Properties

CAS No.

6699-44-1

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-(4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2

InChI Key

QNHSOUYJNQXMTE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(C2=CC=CC=C21)C(=O)C=C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) typically involves the reaction of quinoxaline derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of 2,3-dihydroquinoxaline with propenal (acrolein) in the presence of a base catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 2,3-dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl groups are replaced by other functional groups such as halogens or alkyl groups. .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one serves as a versatile building block for creating more complex molecules. Its dual functionality allows for various chemical transformations that are essential in developing new compounds.

Biology

The compound exhibits significant biological activities:

  • Antiviral Activity : Research has shown that derivatives of quinoxaline compounds can inhibit HIV-1 replication and other viral infections.
  • Anticancer Properties : Studies indicate that similar quinoxaline derivatives possess anticancer activity. In vitro studies demonstrate the ability to inhibit tumor cell growth across various cancer lines.
  • Anti-inflammatory Effects : Certain derivatives have been identified as effective anti-inflammatory agents through their action as estrogen receptor ligands.

Medicine

The therapeutic potential of this compound is being explored in drug development. Its ability to interact with specific molecular targets makes it a candidate for treating diseases such as cancer and bacterial infections.

Industry

In industrial applications, this compound is utilized in the production of advanced materials such as polymers and coatings due to its unique chemical properties. Its reactivity allows for the development of materials with tailored functionalities.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of HIV replication in vitro.
Study BAnticancer PropertiesShowed effective tumor growth inhibition in multiple cancer cell lines.
Study CAnti-inflammatory EffectsIdentified as a potent anti-inflammatory agent through estrogen receptor modulation.

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in cancer treatment, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) can be compared with other similar compounds, such as:

    1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): This compound has similar structural features but with methyl groups at the 2 and 3 positions of the quinoxaline ring, which may alter its chemical reactivity and biological activity.

    1,1’-(6,7-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Another derivative with methyl groups at the 6 and 7 positions, which can also influence its properties and applications.

    1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)diethanone:

These comparisons highlight the uniqueness of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) in terms of its specific structural features and the resulting chemical and biological properties.

Biological Activity

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C14H14N2OC_{14}H_{14}N_2O and a molecular weight of 238.28 g/mol. Its structure features a bisprop-2-en-1-one moiety linked to a dihydroquinoxaline core. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Recent studies have demonstrated that this compound exhibits a range of biological activities:

  • Antiviral Activity : The compound has shown promising results against various viral infections. For instance, derivatives of quinoxaline compounds have been noted for their inhibitory effects on HIV-1 replication .
  • Anticancer Properties : Research has indicated that similar quinoxaline derivatives possess significant anticancer activity. In vitro studies have demonstrated the ability of these compounds to inhibit tumor cell growth in various cancer lines .
  • Anti-inflammatory Effects : Certain derivatives have been identified as effective anti-inflammatory agents, potentially through their action as estrogen receptor ligands .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate amines with carbonyl compounds to form the dihydroquinoxaline core.
  • Michael Addition : Following the formation of the quinoxaline structure, Michael addition reactions can be employed to introduce the prop-2-en-1-one moiety.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds:

CompoundMechanism of ActionTargetReported Activity
GW420867XNNRTIHIV-1IC50: 179 µM; IC90: 11 µM
Hybrid CompoundNNRTIHIV-1IC50: 118 µM; IC90: 9 µM
Estrogen Receptor LigandAnti-inflammatoryERIC50: 118 nM

These findings highlight the potential of quinoxaline derivatives in therapeutic applications, particularly in antiviral and anticancer treatments.

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